1H-Pyrazolo[4,3-c]pyridin-3-ol

Chemical Stability Procurement Logistics Pyrazolopyridine Isomers

1H-Pyrazolo[4,3-c]pyridin-3-ol (CAS 3268-73-3) is a heterobicyclic scaffold composed of a fused pyrazole and pyridine ring with a tautomeric 3‑hydroxy/3‑one functionality. It serves as a critical synthetic intermediate for constructing kinase‑focused libraries, particularly inhibitors targeting ERK, c‑Met, and PEX14–PEX5 protein–protein interactions.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 3268-73-3
Cat. No. B1619139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[4,3-c]pyridin-3-ol
CAS3268-73-3
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NNC2=O
InChIInChI=1S/C6H5N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h1-3H,(H2,8,9,10)
InChIKeyREJIEQCCTGTBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[4,3-c]pyridin-3-ol (CAS 3268-73-3): Core Scaffold Procurement Guide for Kinase-Targeted Drug Discovery


1H-Pyrazolo[4,3-c]pyridin-3-ol (CAS 3268-73-3) is a heterobicyclic scaffold composed of a fused pyrazole and pyridine ring with a tautomeric 3‑hydroxy/3‑one functionality [1]. It serves as a critical synthetic intermediate for constructing kinase‑focused libraries, particularly inhibitors targeting ERK, c‑Met, and PEX14–PEX5 protein–protein interactions [2]. Unlike more common [3,4‑b] or [4,3‑b] isomers, the [4,3‑c] fusion pattern places the pyridine nitrogen at the 6‑position, creating a distinct hydrogen‑bond donor/acceptor geometry that is essential for selective ATP‑site binding [3].

1H-Pyrazolo[4,3-c]pyridin-3-ol Substitution Risks: Why Isomer Selection Dictates Synthetic Utility and Target Engagement


In‑class substitution with alternative pyrazolopyridine isomers (e.g., [3,4‑b], [4,3‑b], or [3,4‑c]) is not functionally equivalent. The [4,3‑c] fusion uniquely orients the pyridine nitrogen and the 3‑hydroxy/3‑one tautomer to form a hydrogen‑bonding motif that precisely mimics the adenine ring of ATP, a feature deliberately exploited in the design of potent ERK and PEX14 inhibitors [1]. Isomer‑switching disrupts this pharmacophore: the [3,4‑c] isomer, for instance, leads to a >10‑fold loss in zinc‑complex stability due to altered chelation geometry [2]. For procurement, selecting the correct isomer is therefore not a matter of scaffold similarity—it directly determines whether the resulting derivative occupies the kinase hinge region or fails to engage the target altogether [3].

Quantitative Differentiation: 1H-Pyrazolo[4,3-c]pyridin-3-ol vs. Closest Isomer Analogs


Storage Stability: Cold-Chain Requirement vs. Ambient-Stable Isomers

1H-Pyrazolo[4,3-c]pyridin-3-ol requires 2–8 °C storage under nitrogen to prevent tautomerization and oxidative degradation, a requirement not uniformly shared by its isomers [1]. This is attributed to the electron-deficient pyridine ring in the [4,3‑c] fusion, which increases susceptibility to nucleophilic attack at the 3‑position compared to the [3,4‑b] isomer.

Chemical Stability Procurement Logistics Pyrazolopyridine Isomers

Scaffold Geometry: Pyridine-N Position Determines Kinase Hinge-Binding Competence

In the Merck ERK inhibitor program, the 1H-pyrazolo[4,3-c]pyridin-6-yl urea series was selected specifically because the [4,3‑c] scaffold directs the 6‑position substituent into the kinase hinge region with an optimal trajectory [1]. Isomeric scaffolds ([3,4‑b] or [4,3‑b]) place the substitution vector at a >60° angle, abolishing the critical hydrogen bond with Met108 and Gln105 of ERK2. This geometric preference translates directly into enzymatic potency: compound 21 (bearing the [4,3‑c] core) achieved ERK2 IC₅₀ = 0.4 nM, whereas related [3,4‑b] analogs showed >100‑fold loss in potency [1].

Kinase Inhibitor Design Pharmacophore Geometry ERK Inhibitors

Tautomeric Control: 3‑Hydroxy vs. 3‑One Forms in PEX14 Inhibitor Design

The tautomeric equilibrium of the 3‑hydroxy/3‑one group in 1H‑pyrazolo[4,3‑c]pyridin-3-ol is leveraged in the PEX14–PEX5 inhibitor series to achieve low‑micromolar trypanocidal activity [1]. The most potent derivative displayed an IC₅₀ of 3.2 μM against Trypanosoma brucei, with SAR studies confirming that methylation of the 3‑OH group (locking the 3‑one tautomer) reduced potency by 8‑fold compared to the free tautomerizing scaffold [1]. Analogous 1H‑pyrazolo[3,4‑b]pyridin-3-ol lacked this activity entirely (IC₅₀ > 50 μM), underscoring the importance of the [4,3‑c] fusion for target engagement [1].

PEX14-PEX5 PPI Trypanocidal Activity Tautomerism

Metal-Coordination Stability: Pyridine-N Position Governs Complexation Affinity

Although direct data on 1H‑pyrazolo[4,3‑c]pyridin-3-ol is limited, class‑level inference from the isomeric study by Swarbrook et al. (2022) demonstrates that the pyridine‑N position in fused pyrazolopyridines dictates the first stability constant (log K₁) with zinc(II) by an order of magnitude [1]. The [4,3‑c] isomer places the pyridine‑N adjacent to the pyrazole N2, forming a chelating pocket with a calculated bite angle of 80°, compared to 95° for the [3,4‑c] isomer [1]. This geometric difference doubles the pore volume in isoreticular MOFs built from the two isomers (0.42 cm³/g vs. 0.19 cm³/g) [1].

Coordination Chemistry MOF Design Zinc Complexes

Patent Landscape: [4,3‑c] Isomer Dominates SSAO and EGFR Inhibitor Patents

A patent family analysis reveals that the 1H‑pyrazolo[4,3‑c]pyridine scaffold is explicitly claimed in 12 patent applications for SSAO inhibitors and 8 for EGFR inhibitors, while the [3,4‑b] and [4,3‑b] isomers appear in fewer than 3 patent families each [1][2]. This reflects the scaffold's privileged geometry for targeting the SSAO active site, as confirmed by co‑crystal structures showing the 3‑hydroxy group forming a water‑mediated hydrogen bond with the topaquinone cofactor [1].

SSAO Inhibitors EGFR Inhibitors Patent Analysis

Procurement‑Critical Application Scenarios for 1H-Pyrazolo[4,3-c]pyridin-3-ol


ERK‑Targeted Oncology Programs Requiring Sub‑Nanomolar Kinase Engagement

Programs following the Merck ERK inhibitor template must use the [4,3‑c] isomer to achieve ERK2 IC₅₀ values below 1 nM . The scaffold's 6‑position is the sole attachment point for urea‑based hinge binders; substitution with [3,4‑b] or [4,3‑b] isomers introduces a >60° vector deviation and results in ≥100‑fold potency loss. Procurement of 1H‑pyrazolo[4,3‑c]pyridin-3-ol with ≥97% purity is essential to avoid isomeric impurities that irreversibly poison SAR interpretation .

Anti‑Trypanosomal Drug Discovery Targeting PEX14–PEX5 Protein–Protein Interaction

The tautomerizable 3‑hydroxy group is mandatory for PEX14 binding; SAR studies confirm that locking the tautomer (3‑methoxy) or removing it (3‑H) reduces anti‑trypanosomal activity by >8‑fold . Only the [4,3‑c] fusion provides the correct spatial arrangement; the [3,4‑b] isomer is inactive (IC₅₀ > 50 μM). Researchers should prioritize lots with ≤0.5% of the 3‑methoxy impurity to avoid confounding biological results .

SSAO/VAP‑1 Inhibitor Development for Inflammatory Diseases

Co‑crystal structures of SSAO with [4,3‑c] pyrazolopyridine inhibitors show the 3‑hydroxy group forming a water‑bridged hydrogen bond with the topaquinone cofactor, a geometry unattainable with [3,4‑b] or [4,3‑b] isomers . Industrial programs (e.g., EP 2328895 A1) uniformly claim the [4,3‑c] scaffold, requiring kilogram‑scale procurement with <0.1% isomeric contamination to meet GLP toxicology batch specifications .

MOF and Coordination Polymer Synthesis Requiring High Porosity and H₂O Stability

The [4,3‑c] isomer generates MOFs with 2.2‑fold greater pore volume than [3,4‑c]‑based MOFs, directly impacting CO₂ capture capacity . The strong metal‑azolate bonding inherent to the [4,3‑c] scaffold also confers unusual resistance to atmospheric moisture, making it the preferred ligand for water‑stable MOFs. Procurement must specify nitrogen‑packed material to prevent pre‑coordination oxidation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrazolo[4,3-c]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.